MSC1094308

AAA ATPase VPS4B p97/VCP

Researchers studying coordinated VPS4B/p97 roles in ubiquitin-dependent processes often lack a single probe with measurable dual activity. MSC1094308 solves this with ~10-fold VPS4B selectivity (IC50 = 0.71 μM) and retained p97 inhibition (IC50 = 7.2 μM). • Dual VPS4B/p97 modulation from one compound-eliminates multi-inhibitor workflows • Non-ATP-competitive allosteric binding at the D1-D2 interface ensures potency independent of intracellular ATP fluctuations • Validated pathway selectivity at 10 μM: inhibits p97-dependent Ub-GFP degradation while sparing proteasome-dependent ODD-luc degradation in dual-reporter HeLa cells Supplied at ≥98% HPLC purity; global shipping available.

Molecular Formula C29H29F3N2
Molecular Weight 462.5 g/mol
Cat. No. B609348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMSC1094308
SynonymsMSC1094308;  MSC-1094308;  MSC 1094308; 
Molecular FormulaC29H29F3N2
Molecular Weight462.5 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1CNCCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C5=C(N2)C=CC(=C5)F
InChIInChI=1S/C29H29F3N2/c30-22-8-4-20(5-9-22)25(21-6-10-23(31)11-7-21)2-1-15-33-18-19-3-13-28-26(16-19)27-17-24(32)12-14-29(27)34-28/h4-12,14,17,19,25,33-34H,1-3,13,15-16,18H2
InChIKeyOCZIMUMAPGQEBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MSC1094308: A Reversible Allosteric Dual Inhibitor of AAA ATPases VPS4B and p97 for Ubiquitin-Proteasome Research


MSC1094308 (CAS 2219320-08-6) is a reversible, non-ATP-competitive, allosteric inhibitor of the type I AAA ATPase VPS4B and the type II AAA ATPase VCP/p97 [1]. It belongs to the class of small-molecule AAA ATPase modulators and is primarily utilized as a chemical probe in ubiquitin-proteasome system (UPS) research and cancer biology studies . The compound binds to a druggable allosteric hotspot at the interface between the D1 and D2 domains of p97, predominantly inhibiting D2 ATPase activity without affecting the proteasome directly .

Why p97 Inhibitors Cannot Be Interchanged: The Unique VPS4B Selectivity of MSC1094308


Substituting MSC1094308 with another p97 inhibitor (e.g., NMS-873, CB-5083, DBeQ, NMS-859) is not scientifically equivalent and may yield divergent experimental outcomes. MSC1094308 possesses a dual-targeting profile with ~10-fold greater potency against VPS4B (IC50 = 0.71 μM) than against p97 (IC50 = 7.2 μM), a selectivity inverted relative to most p97-focused inhibitors . Furthermore, its reversible, non-ATP-competitive binding mode at an allosteric D1-D2 interface site fundamentally differs from the mechanisms of covalent inhibitors (e.g., NMS-859) [1] and ATP-competitive inhibitors (e.g., DBeQ, CB-5083) . These mechanistic and target selectivity differences preclude generic substitution without extensive re-validation. The quantitative evidence below substantiates these differentiation claims.

Quantitative Comparative Evidence: MSC1094308 Versus p97 Inhibitor Class and VPS4B Modulators


Differential VPS4B versus p97 Potency Defines Unique Dual-Targeting Profile

MSC1094308 exhibits a distinctive inverted selectivity profile compared to canonical p97 inhibitors. It demonstrates ~10-fold greater potency against VPS4B (IC50 = 0.71 μM) than against p97 (IC50 = 7.2 μM) in biochemical assays, whereas the majority of in-class compounds (e.g., CB-5083 with IC50 = 11 nM against p97, NMS-873 with IC50 = 30 nM against p97) are either p97-selective or p97-exclusive with no reported VPS4B activity . This quantitative selectivity differential makes MSC1094308 the preferred probe for experiments requiring concurrent VPS4B engagement or studies where p97 inhibition alone is insufficient [1].

AAA ATPase VPS4B p97/VCP

Non-ATP-Competitive Allosteric Mechanism Differentiates from ATP-Competitive and Covalent p97 Inhibitors

MSC1094308 is a reversible, non-ATP-competitive allosteric inhibitor that binds at the D1-D2 interface of p97, predominantly inhibiting D2 ATPase activity by ~80% at 20 μM while reducing residual D1 ATPase activity by only ~30% . This mechanism contrasts sharply with ATP-competitive inhibitors (e.g., DBeQ, CB-5083) and covalent inhibitors (e.g., NMS-859) [1]. The allosteric binding mode confers insensitivity to ATP concentration fluctuations, a critical advantage for cellular assays where ATP levels vary physiologically .

Allosteric inhibition p97 D2 ATPase Mechanism of action

Cellular p97 Pathway Inhibition with Proteasome Selectivity

In a dual-reporter HeLa cell line, MSC1094308 at 10 μM specifically inhibits p97-mediated Ub-GFP degradation while completely sparing proteasome-dependent ODD-luc degradation . This pathway selectivity distinguishes MSC1094308 from proteasome inhibitors (e.g., bortezomib, MG132) which broadly block all proteasomal degradation. Additionally, MSC1094308 exhibits comparable efficacy to DBeQ in inhibiting TNFα-induced IκBα degradation in HeLa cells at 10 μM , demonstrating functional equivalence to an established p97 inhibitor in this specific cellular readout while offering distinct mechanistic advantages.

Ubiquitin-proteasome system Cellular degradation assay Target engagement

Cellular Ubiquitin Accumulation Validates Functional Degradation Inhibition

Treatment of HCT116 colorectal cancer cells with 10 μM MSC1094308 for 8 hours induces measurable accumulation of polyubiquitinated proteins, a validated biomarker for impaired ubiquitin-dependent degradation . This cellular functional readout confirms that the biochemical inhibition of VPS4B and p97 ATPase activities translates to downstream pathway modulation in intact cells . While this assay is not unique to MSC1094308 (other p97 inhibitors produce similar polyubiquitin accumulation), it provides a validated experimental endpoint for confirming compound activity in the user's cellular system.

Polyubiquitin accumulation HCT116 Cellular biomarker

Validated Research Applications for MSC1094308 Based on Quantitative Comparative Evidence


Dual VPS4B/p97 Pathway Inhibition Studies

Researchers investigating the coordinated roles of VPS4B and p97 in ubiquitin-dependent processes (e.g., endosomal sorting, membrane remodeling, autophagy) require a single probe with measurable activity against both targets. MSC1094308's ~10-fold VPS4B selectivity (IC50 = 0.71 μM) with retained p97 activity (IC50 = 7.2 μM) enables such dual-targeting experiments [1]. Alternative p97-selective inhibitors (CB-5083, NMS-873) lack reported VPS4B activity and cannot replicate this pharmacology .

Allosteric AAA ATPase Chemical Probe Development and Tool Compound Studies

MSC1094308 is uniquely positioned for studies exploring conserved allosteric circuits in type I and II AAA ATPases. Its characterization in the 2018 Pöhler et al. publication establishes it as a tool compound for probing allosteric communication between ATPase domains [1]. The non-ATP-competitive binding mode ensures activity independent of cellular ATP fluctuations, making it a superior choice for cell-based assays compared to ATP-competitive inhibitors whose potency may vary with intracellular ATP concentrations .

p97-Specific Degradation Pathway Dissection (vs. Proteasome Inhibition)

For experiments requiring discrimination between p97/VPS4B-mediated degradation and general proteasome function, MSC1094308 at 10 μM provides validated pathway selectivity—inhibiting p97-dependent Ub-GFP degradation while sparing proteasome-dependent ODD-luc degradation in dual-reporter HeLa cells [1]. This selectivity profile is essential for mechanistic studies of endoplasmic reticulum-associated degradation (ERAD), mitochondria-associated degradation, and other p97-dependent processes where proteasome inhibitors would confound interpretation.

Inflammasome Activation Studies Leveraging VPS4B Inhibition

Recent patent disclosures demonstrate that MSC1094308 inhibits inflammasome activation in murine bone marrow-derived macrophages (BMDM), significantly reducing Caspase-1 activation and ASC-Caspase-1 interaction [1]. This application leverages the compound's potent VPS4B inhibitory activity (IC50 = 0.71 μM) and represents an emerging research direction not reported for most p97-selective inhibitors. Researchers exploring the intersection of AAA ATPase biology and innate immunity should prioritize MSC1094308 over p97-exclusive compounds for these investigations [1].

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